3-Ethyl-5,5,5-trifluoropentanoic acid 3-Ethyl-5,5,5-trifluoropentanoic acid
Brand Name: Vulcanchem
CAS No.: 1368185-99-2
VCID: VC4989818
InChI: InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)
SMILES: CCC(CC(=O)O)CC(F)(F)F
Molecular Formula: C7H11F3O2
Molecular Weight: 184.158

3-Ethyl-5,5,5-trifluoropentanoic acid

CAS No.: 1368185-99-2

Cat. No.: VC4989818

Molecular Formula: C7H11F3O2

Molecular Weight: 184.158

* For research use only. Not for human or veterinary use.

3-Ethyl-5,5,5-trifluoropentanoic acid - 1368185-99-2

Specification

CAS No. 1368185-99-2
Molecular Formula C7H11F3O2
Molecular Weight 184.158
IUPAC Name 3-ethyl-5,5,5-trifluoropentanoic acid
Standard InChI InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)
Standard InChI Key ZDFPCPUBMRANBV-UHFFFAOYSA-N
SMILES CCC(CC(=O)O)CC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pentanoic acid chain substituted with an ethyl group at the third carbon and three fluorine atoms at the fifth carbon (Figure 1). The trifluoromethyl (-CF₃) group induces significant electronegativity, altering the molecule’s reactivity and intermolecular interactions compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁F₃O₂
Molecular Weight184.158 g/mol
Boiling PointNot Available
DensityNot Available
pKa (Estimated)~2.5–3.5 (carboxylic acid)
LogP (Logarithmic Partition Coefficient)1.46 (predicted)

The pKa value, estimated from analogous trifluorinated carboxylic acids, suggests moderate acidity due to the electron-withdrawing effect of the -CF₃ group . The LogP value indicates moderate lipophilicity, making it suitable for crossing biological membranes in drug delivery .

Applications in Pharmaceuticals and Biotechnology

Drug Development

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic protein pockets. Notable applications include:

  • γ-Secretase Inhibitors: Fluorinated analogs are investigated for Alzheimer’s disease by modulating amyloid-β production.

  • Anticancer Agents: Fluorine’s electronegativity improves drug half-life and tumor targeting .

Comparative Analysis with Related Fluorinated Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
3-Ethyl-5,5,5-trifluoropentanoic acidC₇H₁₁F₃O₂Ethyl branch, -CF₃ terminusDrug intermediates, materials
Ethyl 5,5,5-trifluoropent-2-enoateC₇H₉F₃O₂α,β-unsaturated esterPolymer precursors
5,5,5-TrifluoroleucineC₆H₁₀F₃NO₂Fluorinated branched-chain amino acidProtein stabilization

The ethyl group in 3-Ethyl-5,5,5-trifluoropentanoic acid distinguishes it from linear analogs, potentially offering steric advantages in molecular recognition .

Future Research Directions

  • Synthetic Chemistry: Develop catalytic fluorination methods to improve yield and selectivity.

  • Biological Studies: Assess pharmacokinetics and toxicity in model organisms.

  • Materials Science: Explore use in fluoropolymer coatings or liquid crystals .

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